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Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cyclophilin D (CypD) inhibitor,
C105SR, with other known inhibitors. It is designed to assist researchers and drug
development professionals in evaluating the specificity and performance of C105SR through
the presentation of supporting experimental data, detailed protocols, and visual representations
of its mechanism of action.

Executive Summary

C105SR is a novel, small-molecule cyclophilin inhibitor that has demonstrated potent and
specific inhibition of cyclophilin D, a key regulator of the mitochondrial permeability transition
pore (MPTP).[1][2] The opening of the mPTP is a critical event in cell death pathways
associated with ischemia-reperfusion injury. CL05SR has shown promise in protecting against
hepatic ischemia-reperfusion injury by preventing mPTP opening and subsequent cell death.[1]
[2] This guide compares the performance of C105SR with established CypD inhibitors,
including Sanglifehrin A (SfA) and NIM811, highlighting its specificity and therapeutic potential.

Comparative Performance of Cyclophilin D
Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of CL05SR and
other well-established cyclophilin D inhibitors. The data is compiled from various studies and
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presented for comparative analysis.

Organism/Syst

Inhibitor Target Assay IC50 / K(0.5) Reference
em
] Mouse Liver
C105SR mPTP Opening 5nM ] ] [1]
Mitochondria
Sanglifehrin A CypD PPlase -~
o 2nM Not Specified [3]
(SfA) Activity
HCV Replication Human Huh-7
NIM811 0.66 uM [4]
(Cyp-dependent) cells
Cyclosporin A Mitochondrial Mouse Liver
_ 0.05 pM _ _ [2]
(CsA) Swelling Mitochondria
. o Mitochondrial Mouse Liver
Alisporivir (ALV) ] 0.05 uM ] ) [2]
Swelling Mitochondria
] Mitochondrial Mouse Liver
C105 (racemic) ] 0.69 uM ] ] [2]
Swelling Mitochondria

Table 1: Inhibitory Potency of Cyclophilin D Inhibitors. This table provides a comparative
overview of the inhibitory concentrations of CL05SR and other cyclophilin inhibitors in various
assays. Lower values indicate higher potency.

Specificity of C105SR

A critical aspect of a therapeutic inhibitor is its specificity for the intended target. While direct,
comprehensive off-target screening data for CLO5SR is not yet publicly available, its
mechanism of action has been elucidated through molecular docking studies. These studies
reveal that CL05SR binds to the PPlase catalytic site and a "gatekeeper” pocket of cyclophilin
D, forming key hydrogen bonds and van der Waals interactions.[2] This specific binding mode
is predicted to contribute to its high potency and specificity for CypD.

In contrast, older cyclophilin inhibitors like Cyclosporin A have known off-target effects, most
notably immunosuppression through the inhibition of calcineurin.[5] NIM811, a non-
immunosuppressive analog of CsA, was developed to circumvent this issue and shows greater
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specificity for cyclophilins involved in mPTP regulation.[5] Sanglifehrin A, while a potent CypD
inhibitor, also binds to other cyclophilins and exerts its immunosuppressive effects through a
calcineurin-independent mechanism.[3][6] The development of C105SR as a small-molecule
inhibitor represents a further step towards achieving high specificity for cyclophilin D, potentially
minimizing off-target effects.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of CL05SR and the experimental procedures
used to validate its specificity, the following diagrams are provided.
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Signaling Pathway of Ischemia-Reperfusion Injury and C105SR Intervention
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Experimental Workflow for Validating C105SR Specificity
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. medchemexpress.com [medchemexpress.com]
e 2. The novel cyclophilin inhibitor CLO5SR reduces hepatic ischaemia—reperfusion injury via
mitoprotection - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b12386182?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386182?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/c105sr.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

3. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and
reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A
- PubMed [pubmed.ncbi.nim.nih.gov]

e 4. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus
Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

e 5. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and
improves gait performance following ischemia—reperfusion in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Sanglifehrin A, a novel cyclophilin-binding compound showing immunosuppressive activity
with a new mechanism of action - PubMed [pubmed.nchbi.nim.nih.gov]

» To cite this document: BenchChem. [Validating the Specificity of C105SR for Cyclophilin D: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386182#validating-the-specificity-of-c105sr-for-
cyclophilin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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